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molecular formula C11H8ClNO2 B8052797 Methyl 6-chloroisoquinoline-3-carboxylate

Methyl 6-chloroisoquinoline-3-carboxylate

Cat. No. B8052797
M. Wt: 221.64 g/mol
InChI Key: TYUKZDMEMKCPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07001900B2

Procedure details

DBU (2.36 mL, 15.2 mmol) and methyl{[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate (5.02 g, 15.2 mmol) are dissolved in CH2Cl2 (75 mL). The resulting solution is added drop-wise to a solution of 4-chlorophthalaldehyde (2.31 g, 13.8 mmol) in CH2Cl2 (100 mL) at 0° C. The reaction is stirred for 1 hour at 0° C. and then for 18 hours at rt. The volatiles are evaporated to yield a yellow oil, which is dissolved in CHCl3 (10 mL). DBU (2.36 mL, 15.2 mmol) and TFAA (2.15 mL, 15.2 mmol) are added. The reaction is stirred under N2 for 3 hours and is quenched with 150 mL of saturated NaHCO3 solution. The organic layer is separated, and the aqueous layer is extracted with 2×150 mL of CHCl3. The combined organic layers are dried (MgSO4), filtered, and concentrated to a yellow oil. This mixture is purified by column chromatography using a step gradient of 25% to 45% EtOAc in hexanes in 5% increments. Product containing fractions are concentrated, dissolved in MeOH and loaded onto a column of AGW-×2 resin (H+ form). The column is rinsed with MeOH, and the product is eluted with a solution of 5% TEA in MeOH. The product is concentrated from MeOH/MeCN several times to yield methyl 6-chloroisoquinoline-3-carboxylate as a white solid in 67% purity by HPLC (0.810 g).
Name
Quantity
2.36 mL
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1CCN2C(=NCCC2)CC1.[CH3:12][O:13][C:14](=[O:33])[CH:15]([NH:22]C(OCC1C=CC=CC=1)=O)P(OC)(OC)=O.[Cl:34][C:35]1[CH:36]=[C:37]([CH:43]=O)[C:38](=[CH:41][CH:42]=1)[CH:39]=O.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>C(Cl)Cl.C(Cl)(Cl)Cl>[Cl:34][C:35]1[CH:36]=[C:37]2[C:38](=[CH:41][CH:42]=1)[CH:39]=[N:22][C:15]([C:14]([O:13][CH3:12])=[O:33])=[CH:43]2

Inputs

Step One
Name
Quantity
2.36 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
5.02 g
Type
reactant
Smiles
COC(C(P(=O)(OC)OC)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
ClC=1C=C(C(C=O)=CC1)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.36 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
2.15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 18 hours at rt
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The volatiles are evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil, which
STIRRING
Type
STIRRING
Details
The reaction is stirred under N2 for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
is quenched with 150 mL of saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with 2×150 mL of CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil
CUSTOM
Type
CUSTOM
Details
This mixture is purified by column chromatography
ADDITION
Type
ADDITION
Details
Product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH
WASH
Type
WASH
Details
The column is rinsed with MeOH
WASH
Type
WASH
Details
the product is eluted with a solution of 5% TEA in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The product is concentrated from MeOH/MeCN several times

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=C(N=CC2=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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